![molecular formula C23H46O2 B153286 Methyl 2-decyldodecanoate CAS No. 180476-33-9](/img/structure/B153286.png)
Methyl 2-decyldodecanoate
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Overview
Description
Methyl 2-decyldodecanoate, also known as decyl oleate, is a naturally occurring fatty acid ester that is commonly used in the synthesis of surfactants, emulsifiers, and other chemicals. It is an aliphatic ester found in many vegetable oils, such as soybean oil and olive oil. It is also used in the pharmaceutical and cosmetic industries, as well as in the production of food additives.
Scientific Research Applications
Methyl 2-Methyl 2-decyldodecanoatedodecanoate is used in a variety of scientific research applications, including as a surfactant in the synthesis of nanomaterials, as a lubricant in the production of polymers and other materials, and as a solvent in the synthesis of pharmaceuticals. It is also used in the production of emulsifiers, detergents, and other chemicals. In addition, it is used in the study of lipid metabolism and other biochemical processes, as well as in the study of the effects of fatty acids on cell membranes.
Mechanism of Action
Methyl 2-Methyl 2-decyldodecanoatedodecanoate is a lipophilic compound that can interact with cell membranes by forming hydrogen bonds with the phospholipids in the membrane. This interaction can result in changes in the permeability of the membrane and can affect the activity of membrane-bound proteins. In addition, methyl 2-Methyl 2-decyldodecanoatedodecanoate can interact with other molecules, such as enzymes, to alter their activity.
Biochemical and Physiological Effects
Methyl 2-Methyl 2-decyldodecanoatedodecanoate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce cholesterol levels, and increase the production of bile acids. In addition, it has been shown to increase the absorption of other lipophilic compounds, such as vitamins and minerals.
Advantages and Limitations for Lab Experiments
Methyl 2-Methyl 2-decyldodecanoatedodecanoate has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a relatively non-toxic compound, making it safe to use in experiments involving biological systems. However, it is a relatively volatile compound, making it difficult to store for long periods of time.
Future Directions
Methyl 2-Methyl 2-decyldodecanoatedodecanoate has a wide range of potential applications in scientific research. In the future, it may be used in the development of new drugs, as well as in the study of lipid metabolism and other biochemical processes. In addition, it may be used in the development of new materials, such as polymers and nanomaterials. Additionally, it may be used in the development of new emulsifiers and detergents, as well as in the study of the effects of fatty acids on cell membranes. Finally, it may be used in the development of new food additives and other chemicals.
Synthesis Methods
Methyl 2-Methyl 2-decyldodecanoatedodecanoate is synthesized from 2-Methyl 2-decyldodecanoatedodecanoic acid by esterification with methanol. This reaction is catalyzed by an acid or base, such as sulfuric acid or sodium hydroxide, and is usually conducted at a temperature of 80-90°C. The reaction is typically conducted under a nitrogen atmosphere to avoid oxidation of the product. The products of the reaction are the methyl 2-Methyl 2-decyldodecanoatedodecanoate ester and the corresponding water.
properties
IUPAC Name |
methyl 2-decyldodecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O2/c1-4-6-8-10-12-14-16-18-20-22(23(24)25-3)21-19-17-15-13-11-9-7-5-2/h22H,4-21H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXZCOIVSLGPAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312584 |
Source
|
Record name | Methyl 2-decyldodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-decyldodecanoate | |
CAS RN |
180476-33-9 |
Source
|
Record name | Methyl 2-decyldodecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180476-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-decyldodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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